Cas no 1192122-53-4 (4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)

4-Methoxy-4-(2-methylprop-2-en-1-yl)piperidine is a versatile piperidine derivative featuring a methoxy group and an isobutenyl substituent at the 4-position. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and specialty materials. The methoxy group enhances solubility and reactivity, while the isobutenyl moiety offers opportunities for further functionalization, such as polymerization or cross-coupling reactions. Its stable yet modifiable structure makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's well-defined stereochemistry and purity ensure reproducibility in research and industrial processes.
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine structure
1192122-53-4 structure
商品名:4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
CAS番号:1192122-53-4
MF:C10H19NO
メガワット:169.263962984085
CID:6220472
PubChem ID:89141975

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
    • SCHEMBL13661302
    • 1192122-53-4
    • EN300-1808749
    • インチ: 1S/C10H19NO/c1-9(2)8-10(12-3)4-6-11-7-5-10/h11H,1,4-8H2,2-3H3
    • InChIKey: CHDUVLXCQPWNKP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CC(=C)C)CCNCC1

計算された属性

  • せいみつぶんしりょう: 169.146664230g/mol
  • どういたいしつりょう: 169.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1808749-2.5g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
2.5g
$1931.0 2023-09-19
Enamine
EN300-1808749-0.05g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
0.05g
$827.0 2023-09-19
Enamine
EN300-1808749-1.0g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
1g
$986.0 2023-05-23
Enamine
EN300-1808749-0.25g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
0.25g
$906.0 2023-09-19
Enamine
EN300-1808749-10.0g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
10g
$4236.0 2023-05-23
Enamine
EN300-1808749-5g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
5g
$2858.0 2023-09-19
Enamine
EN300-1808749-1g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
1g
$986.0 2023-09-19
Enamine
EN300-1808749-5.0g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
5g
$2858.0 2023-05-23
Enamine
EN300-1808749-0.1g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
0.1g
$867.0 2023-09-19
Enamine
EN300-1808749-0.5g
4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine
1192122-53-4
0.5g
$946.0 2023-09-19

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine 関連文献

4-methoxy-4-(2-methylprop-2-en-1-yl)piperidineに関する追加情報

4-Methoxy-4-(2-Methylprop-2-en-1-yl)Piperidine

4-Methoxy-4-(2-Methylprop-2-en-1-yl)Piperidine, also known by its CAS No 1192122-53-4, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the piperidine family, a six-membered saturated heterocyclic amine, which has been extensively studied for its unique chemical properties and potential therapeutic applications.

The molecular structure of 4-Methoxy-4-(2-Methylprop-2-en-1-yl)Piperidine is characterized by a piperidine ring substituted with a methoxy group and a 2-methylpropenyl group at the 4-position. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization. Recent studies have highlighted the importance of such structural features in modulating the compound's reactivity and bioavailability.

One of the most notable aspects of 4-Methoxy-4-(2-Methylprop-2-en-1-yl)Piperidine is its role in drug discovery and development. Researchers have explored its potential as a precursor for synthesizing bioactive molecules with anti-inflammatory, analgesic, and anticancer properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its pharmacological applications, 4-Methoxy-4-(2-Methylprop-2-en-1-yl)Piperidine has also found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). Recent advancements in this area have leveraged the compound's ability to form stable charge transfer complexes, which are essential for efficient electron transport in electronic devices.

The synthesis of 4-Methoxy-4-(2-Methylprop-2-en-1-yL)Piperidine involves a multi-step process that typically begins with the preparation of the piperidine ring followed by selective substitution at the 4-position. A study published in *Organic Process Research & Development* outlined an optimized synthetic route that employs palladium-catalyzed cross-coupling reactions to achieve high yields and excellent stereocontrol. This method has been widely adopted in both academic and industrial settings due to its scalability and efficiency.

From an environmental standpoint, 4-Methoxy-Piperidine derivatives have been scrutinized for their biodegradability and eco-toxicological profiles. Recent research indicates that under aerobic conditions, these compounds undergo rapid microbial degradation, minimizing their environmental footprint. This finding is particularly relevant for industries engaged in large-scale production or application of such compounds.

In conclusion, CAS No 1192122-53-X (commonly referred to as 4-Methoxy-Piperidine) stands out as a versatile building block in modern chemistry. Its unique structural features, coupled with recent advancements in synthetic methodologies and application-oriented research, underscore its significance across diverse scientific domains. As ongoing studies continue to uncover new facets of this compound's potential, it remains at the forefront of innovation in drug discovery and materials science.

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